Cas no 13395-35-2 (2-Iminobiotin)

2-Iminobiotin is a biotin analog that serves as a competitive inhibitor of biotin-dependent enzymes, particularly biotinidase and holocarboxylase synthetase. Its structural similarity to biotin allows it to bind to avidin and streptavidin with high affinity, though with reduced stability compared to biotin. This property makes it useful in biochemical research, particularly in studies involving biotin-protein interactions, enzyme inhibition, and affinity chromatography. 2-Iminobiotin is also employed in reversible binding applications due to its ability to be displaced under mild conditions, such as low pH. Its selectivity and reversible binding characteristics make it a valuable tool for investigating biotin-mediated processes in molecular biology and diagnostics.
2-Iminobiotin structure
2-Iminobiotin structure
Product Name:2-Iminobiotin
CAS No:13395-35-2
MF:C10H17N3O2S
MW:243.325880765915
MDL:MFCD00066150
CID:206341
PubChem ID:24896060
Update Time:2025-10-29

2-Iminobiotin Chemical and Physical Properties

Names and Identifiers

    • 1H-Thieno[3,4-d]imidazole-6-pentanoicacid, 2-amino-3a,4,6,6a-tetrahydro-, (3aR,6S,6aS)-
    • 2-Iminobiotin
    • 5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
    • 2izl
    • Guanidinobiotin
    • Guanidinobiotin Hexahydro-2-imino-1H-thieno[3,4-d]imidazole-4-pentanoic acid
    • Hexahydro-2-imino-1H-thieno[3,4-d]imidazole-4-pentanoic acid
    • (3aR,6S,6aS)-2-Amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-6-pentanoic acid
    • Iminobiotin
    • 2-Iminobiotine
    • 2-IMINOBIOTIN HYDROBROMIDE
    • 2-IMINOBIOTIN 98+%
    • Guanidinobiotin, Hexahydro-2-imino-1H-thieno[3,4-d]imidazole-4-pentanoic acid
    • 2-Iminobiotin, >=98% (TLC)
    • AKOS015854970
    • CS-0068276
    • HY-118700
    • DB03353
    • CHEMBL1233598
    • 5-((3AS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
    • 5-[(3aR,6S,6aS)-2-amino-1H,3aH,4H,6H,6aH-thieno[3,4-d]imidazol-6-yl]pentanoic acid
    • BP-20532
    • 5-[(3aS,4S,6aR)-2-imino-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoic acid
    • 1H-THIENO(3,4-D)IMIDAZOLE-6-PENTANOIC ACID, 2-AMINO-3A,4,6,6A-TETRAHYDRO-, (3AR,6S,6AS)-
    • MFCD00066150
    • 1H-Thieno(3,4-d)imidazole-4-pentanoic acid, 2-amino-3a,4,6,6a-tetrahydro-, (3aS-(3aalpha,4beta,6aalpha))-
    • THIENO(3,4-D)IMIDAZOLINE-4-VALERIC ACID, TETRAHYDRO-2-IMINO-
    • Q27094295
    • Tetrahydro-2-iminothieno[3,4-d]imidazoline-4-valeric acid
    • SCHEMBL4113327
    • UNII-HXH71NRQ5C
    • DTXSID20158431
    • HXH71NRQ5C
    • 5-[(2Z,3aS,4S,6aR)-2-iminohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
    • 1H-THIENO(3,4-D)IMIDAZOLE-4-PENTANOIC ACID, 2-AMINO-3A,4,6,6A-TETRAHYDRO-, (3AS,4S,6AR)-
    • 5-((3AS,4S,6AR)-2-IMINOHEXAHYDRO-1H-THIENO(3,4-D)IMIDAZOL-4-YL)PENTANOIC ACID
    • Hexahydro-2-imino-1h-thieno(3,4-d)imidazole-4-pentanoic acid
    • NS00070680
    • AKOS030632178
    • 5-((3aR,6S,6aS)-2-Amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoic acid
    • AS-74208
    • 13395-35-2
    • NCGC00346835-01
    • DTXCID3080922
    • 5-((3aS,4S,6aR)-2-amino-1H,3aH,4H,6H,6aH-thieno(3,4-d)imidazol-4-yl)pentanoic acid
    • WWVANQJRLPIHNS-ZKWXMUAHSA-N
    • DA-69797
    • 5-[(3AS,4S,6AR)-2-AMINO-1H,3AH,4H,6H,6AH-THIENO[3,4-D]IMIDAZOL-4-YL]PENTANOIC ACID
    • 5-[(3AS,4S,6AR)-2-IMINO-HEXAHYDROTHIENO[3,4-D]IMIDAZOL-4-YL]PENTANOIC ACID
    • BRD-K07954936-001-01-3
    • MDL: MFCD00066150
    • Inchi: 1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1
    • InChI Key: WWVANQJRLPIHNS-ZKWXMUAHSA-N
    • SMILES: S1C[C@H]2[C@@H]([C@@H]1CCCCC(=O)O)N=C(N)N2

Computed Properties

  • Exact Mass: 243.10400
  • Monoisotopic Mass: 243.104147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: -0.2
  • Topological Polar Surface Area: 113

Experimental Properties

  • Color/Form: Not available
  • Density: 1.60
  • Melting Point: No data available
  • Boiling Point: 477.3°Cat760mmHg
  • Flash Point: 242.5°C
  • Refractive Index: 1.737
  • Solubility: 1 M HCl: 50 mg/mL, clear, colorless
  • PSA: 110.51000
  • LogP: 1.36890
  • Solubility: Soluble in water

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2-Iminobiotin Production Method

2-Iminobiotin Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:13395-35-2)2-亚氨基生物素
Order Number:LE2456277
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:38
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2-Iminobiotin

2-Iminobiotin: A Comprehensive Overview

2-Iminobiotin, also known by its CAS number 13395-35-2, is a compound of significant interest in the fields of biochemistry and molecular biology. This molecule is a derivative of biotin, a water-soluble B-vitamin that plays a crucial role in various biochemical processes, including fat and carbohydrate metabolism. The term biotin derivative is often used to describe compounds like 2-iminobiotin, which are structurally similar to biotin but with modifications that confer unique properties.

The structure of 2-iminobiotin differs from that of biotin in the substitution at the 2-position of the bicyclic ring system. This modification introduces new functional groups that can influence the compound's reactivity and biological activity. Recent studies have highlighted the potential of biotin derivatives in applications ranging from drug delivery systems to biosensor development. For instance, researchers have explored the use of 2-iminobiotin as a linker in bioconjugate chemistry, where its ability to bind avidin or streptavidin with high affinity makes it invaluable for molecular recognition assays.

In terms of synthesis, 2-iminobiotin can be prepared through various chemical pathways, including condensation reactions and enzymatic modifications. The choice of synthesis method depends on the desired purity and scale of production. One notable advancement in this area involves the use of recombinant proteins to facilitate the selective modification of biotin precursors, enabling the production of highly pure 2-iminobiotin for research and industrial applications.

The biological activity of 2-iminobiotin has been a subject of extensive research. Unlike native biotin, which is primarily involved in metabolic processes through its interaction with biotin-dependent enzymes, 2-imimobiotint exhibits distinct binding properties. For example, studies have shown that it can bind to avidins with comparable or even higher affinity than biotin itself. This property has led to its use in the development of highly sensitive biosensors for detecting trace amounts of analytes in complex matrices.

Another area where 2-imimobiotint has shown promise is in drug delivery systems. By conjugating therapeutic molecules to 2-imimobiotint, researchers can exploit its strong binding affinity for avidins to create targeted delivery vehicles. This approach has been tested in preclinical models and has demonstrated potential for improving drug efficacy while reducing systemic toxicity.

From a structural perspective, the bicyclic structure of 2-imimobiotint provides a rigid framework that can be further modified for specific applications. For instance, introducing additional functional groups at strategic positions can enhance solubility or enable cross-linking with other biomolecules. These modifications are often guided by computational modeling techniques, which allow researchers to predict how changes in the molecule's structure will affect its properties.

In conclusion, 2-imimobiotint (CAS No:13395-35-2) represents a versatile platform for exploring novel applications in biochemistry and molecular biology. Its unique combination of structural features and functional properties makes it an attractive candidate for researchers seeking innovative solutions in areas such as diagnostics, therapeutics, and molecular imaging.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:13395-35-2)2-亚氨基生物素
LE2456277
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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